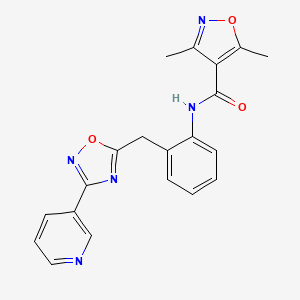
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide, with the CAS number 1705368-57-5, is a compound of interest due to its potential biological activities. This compound features a complex structure that incorporates several pharmacologically relevant moieties, including isoxazole and oxadiazole rings, which are known to exhibit a range of biological activities.
- Molecular Formula : C20H17N5O3
- Molecular Weight : 375.4 g/mol
- Structural Features : The compound contains a pyridine ring and an oxadiazole moiety, both of which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
A study highlighted the antimicrobial activities of oxadiazole derivatives, suggesting that the presence of a pyridine moiety enhances their efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of fatty acid biosynthesis pathways in bacteria.
Anticancer Potential
The isoxazole and oxadiazole frameworks are associated with anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives containing these scaffolds have been reported to induce apoptosis in cancer cell lines .
Anti-inflammatory Effects
The biological activity of this compound may also extend to anti-inflammatory effects. Compounds with similar structures have been documented to reduce inflammation markers in vitro and in vivo, suggesting a potential therapeutic application for inflammatory diseases .
Study on Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, researchers found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 4 µM against resistant strains of Mycobacterium tuberculosis. The presence of the pyridine ring was crucial for enhancing activity against these pathogens .
Evaluation of Anticancer Properties
Another study focused on the anticancer activity of isoxazole derivatives. It was observed that compounds with similar structural features as this compound induced significant cytotoxicity in various cancer cell lines at nanomolar concentrations .
Research Findings Summary
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-12-18(13(2)27-24-12)20(26)22-16-8-4-3-6-14(16)10-17-23-19(25-28-17)15-7-5-9-21-11-15/h3-9,11H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYGKPJIYJMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














